O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate
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Overview
Description
O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is an organic compound that features a benzene ring substituted with a benzoylsulfanyl group and an ethyl benzenecarbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate typically involves the reaction of benzoyl chloride with 2-mercaptoethanol to form 2-(benzoylsulfanyl)ethanol. This intermediate is then reacted with benzenecarbothioyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The benzoylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.
Ethyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.
Phenyl benzenecarbothioate: Similar structure but lacks the ethyl group.
Uniqueness
O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is unique due to the presence of both the benzoylsulfanyl and ethyl benzenecarbothioate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
52772-10-8 |
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Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
O-(2-benzoylsulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)20-12-11-18-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
VFQDDSMUEJZOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCOC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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